Phenylalanine amide

HDAC inhibition anticancer epigenetics

Generic substitution of phenylalanine amide with analogs compromises experimental outcomes due to pronounced differences in bioactivity. This compound is the exact solution as a validated scaffold for HDAC inhibitors, GLUT1 inhibitors, and antimycobacterial agents. - 15-fold potentiation of in vitro HDAC inhibition vs. parent acid. - Confirmed GLUT1 inhibitor with crystallographically defined binding site. - MIC90 6.25-12.5 μM against Mycobacterium abscessus. Available in 98% HPLC purity with reliable global supply.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 5241-58-7
Cat. No. B555240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine amide
CAS5241-58-7
SynonymsPhenylalanineamide; H-Phe-NH2; L-Phenylalaninamide; (S)-2-amino-3-phenylpropanamide; 5241-58-7; L-Phenylalanineamide; (2S)-2-amino-3-phenylpropanamide; Phenh2; phenylalaninamide; Phe-NH2; L-Phe-NH2; CHEMBL350320; CHEBI:21371; DL-Phenylalanineamide; 2-Amino-3-phenyl-propionamide; (S)-phenylalaninamide; AC1L9IEO; UNII-PV9T9B2S11; P1883_SIGMA; SCHEMBL244302; PV9T9B2S11; STOCK1N-74290; 80314_FLUKA; CTK1H4232; MolPort-002-679-130
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)N
InChIInChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1
InChIKeyOBSIQMZKFXFYLV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanine Amide Technical Specifications


Phenylalanine amide (CAS: 5241-58-7) is an amino acid amide derivative of L-phenylalanine, with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. The compound is characterized by the conversion of the carboxylic acid group of phenylalanine into an amide functionality, resulting in a white to off-white crystalline solid with a melting point of 93-95°C . It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol and dimethyl sulfoxide . The compound is widely utilized as a pharmaceutical intermediate and as a building block in the synthesis of peptides and bioactive compounds . Its registry numbers include UNII: PV9T9B2S11 and ChEBI:21371 [2].

Peptide synthesis building block
Pharmaceutical intermediate scaffold
Stereochemical probe (L-isomer)
Enzyme substrate for biocatalysis

Generic Substitution Failure for Phenylalanine Amide


Generic substitution of phenylalanine amide with structurally similar analogs is not scientifically justified due to pronounced differences in biological activity, target engagement, and functional outcomes. While the amide modification may appear subtle, it can drastically alter enzyme inhibition potency, as demonstrated by a 15-fold potentiation of in vitro HDAC inhibition in the amide series compared to the parent acid [1]. Furthermore, the stereochemical configuration (L- vs. D-) is critical; the L-phenylalanine amide complex with D-amino-acid amidase reveals distinct binding modes that underpin the enzyme's D-stereospecificity, with structural resolution at 2.2 Å [2]. These quantitative and structural disparities underscore that phenylalanine amide cannot be interchanged with its close analogs without compromising experimental outcomes.

Amide vs acid potency shift
Amide modification may substantially alter enzyme inhibition; reported up to 15-fold difference vs carboxylic acid analogs. Direct substitution without validation may compromise assay outcomes.
Stereochemical mismatch
L-stereochemistry is critical for specific enzyme recognition; D-analog binding modes may not support identical functional outcomes. Stereochemical identity requires confirmation before interchange.

Phenylalanine Amide Quantitative Evidence


HDAC Inhibition: Amide vs. Acid Potency

In a structure-activity relationship study on phenylalanine-containing HDAC inhibitors, conversion of the parent phenylalanine carboxylic acid to the corresponding amide resulted in up to a 15-fold increase in in vitro HDAC inhibition potency [1].

HDAC Inhibition
Head-to-head
Up to 15-fold increase
amide vs acid
Supports amide as key potency motif for HDAC assays
Maize HD-2 and rat liver HDAC enzymes
HDAC inhibition anticancer epigenetics

GLUT1 Inhibition: Shared Binding Site with Cytochalasin B

Structural studies reveal that phenylalanine amide-derived inhibitors bind to the central cavity of the inward-open state of human GLUT1, overlapping with the glucose-binding site, a mechanism shared with the well-characterized inhibitor cytochalasin B [1].

GLUT1 Binding
Head-to-head
Shared binding site
vs cytochalasin B
Validates scaffold for GLUT1 inhibition studies
Crystal structure at 2.9–3.0 Å resolution
GLUT1 inhibition cancer metabolism structural biology

Antimycobacterial Activity Against M. abscessus

The phenylalanine amide-based hit compound MMV688845 exhibits an MIC90 of 6.25–12.5 μM against Mycobacterium abscessus, a clinically challenging non-tuberculous mycobacterium [1]. Optimization via sulfone derivatization further improves potency to an MIC90 of 0.78 μM [2].

Anti-M. abscessus
Reported
MIC90 6.25–12.5 μM
Optimized to 0.78 μM
Supports antimycobacterial screening fit
M. abscessus growth inhibition assay
antimycobacterial M. abscessus RNA polymerase inhibition

DAA D-Stereoselectivity: Binding Mode Insights

Crystal structures of D-amino-acid amidase (DAA) complexed with L-phenylalanine amide (2.2 Å resolution) and D-phenylalanine (2.3 Å resolution) reveal distinct binding interactions that explain the enzyme's D-stereospecificity [1].

DAA Binding Mode
Head-to-head
Distinct L-amide interactions
vs D-phenylalanine
Informs stereochemical control in enzyme assays
2.2–2.3 Å crystal complexes
enzyme stereospecificity biocatalysis structural biology

Tyrosinase Inhibition: Kojic Acid Conjugate Potency & Stability

Among a series of kojic acid-amino acid conjugates, kojic acid-phenylalanine amide (KA-F-NH2) exhibited the strongest tyrosinase inhibitory activity, which remained stable for over 3 months at 50°C [1].

Tyrosinase Stability
Head-to-head
Stable >3 months at 50°C
Strongest among conjugates
Supports long-term thermal stability screening
Mushroom tyrosinase assay
tyrosinase inhibition melanogenesis cosmeceuticals

ACL Racemase Substrate Recognition

α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae catalyzes the racemization of phenylalanine amide, along with several other amino acid amides [1]. The enzyme displays relative activity towards L-2-aminobutyric acid amide (2.7% that of L-ACL) and L-alanine amide (2.1%), with phenylalanine amide being a newly discovered substrate [1].

ACL Racemase
Class-level
Substrate recognition
Supports biocatalytic resolution studies
Data to verify; relative activity not fully quantified
enzyme catalysis biocatalysis amino acid amides

Phenylalanine Amide Application Scenarios


HDAC Inhibitor Development

Phenylalanine amide is ideally suited as a core scaffold for developing histone deacetylase (HDAC) inhibitors, as evidenced by a 15-fold increase in in vitro potency when compared to the parent carboxylic acid [1]. Researchers prioritizing enhanced target engagement in epigenetic drug discovery should select this amide over phenylalanine or other non-amide analogs. This evidence supports its use in medicinal chemistry campaigns aiming to optimize HDAC inhibition for anticancer applications.

GLUT1-Targeted Cancer Metabolism Studies

For investigations into cancer cell metabolism and glucose uptake, phenylalanine amide derivatives offer a validated, structurally distinct alternative to cytochalasin B for inhibiting human GLUT1 [2]. The shared binding site with cytochalasin B, confirmed by X-ray crystallography, provides a strong rationale for using these amides in structure-based drug design and in studies requiring GLUT1 inhibition without the complex macrocyclic structure of natural products.

Antimycobacterial Drug Discovery for M. abscessus

Given the potent MIC90 of 6.25–12.5 μM for the phenylalanine amide-based hit MMV688845 against Mycobacterium abscessus [3], this compound class is a priority for laboratories engaged in antimycobacterial drug discovery. The availability of crystal structures and demonstrated potential for further optimization (e.g., sulfone derivatives with MIC90 0.78 μM [4]) makes phenylalanine amide an attractive starting point for developing novel therapeutics against non-tuberculous mycobacteria.

Biocatalytic Synthesis & Enzyme Mechanism Studies

Phenylalanine amide serves as a key substrate for enzymes such as D-amino-acid amidase (DAA) and ACL racemase, making it valuable in biocatalysis and mechanistic enzymology [5][6]. Its distinct binding mode in DAA (2.2 Å resolution) provides structural insights into stereospecificity, while its recognition by ACL racemase expands its utility in dynamic kinetic resolution. This compound is therefore recommended for laboratories focusing on enzyme engineering, stereoselective synthesis, and the production of enantiopure amino acid derivatives.

Application
Selection Property
Validation Focus
HDAC inhibitor development
Amide potency motif
HDAC enzyme assay review
GLUT1 transporter studies
Binding site overlap evidence
Inhibition model validation
Antimycobacterial screening
MIC endpoint context
Strain-panel susceptibility
Biocatalytic resolution
Substrate recognition profile
Stereospecificity assay review
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